molecular formula C9H11Cl2N B1469732 3-(4-Chlorophenyl)azetidine hydrochloride CAS No. 7606-31-7

3-(4-Chlorophenyl)azetidine hydrochloride

Cat. No. B1469732
CAS RN: 7606-31-7
M. Wt: 204.09 g/mol
InChI Key: UYLBLWORDUSKTE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidine hydrochloride is a chemical compound with the CAS Number: 7606-31-7 . It has a molecular weight of 204.1 and its IUPAC name is 3-(4-chlorophenyl)azetidine hydrochloride .


Synthesis Analysis

The synthesis of azetidines like 3-(4-Chlorophenyl)azetidine hydrochloride can be achieved through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

The InChI code for 3-(4-Chlorophenyl)azetidine hydrochloride is 1S/C9H10ClN.ClH/c10-9-3-1-7 (2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)azetidine hydrochloride is a powder that should be stored at room temperature, away from moisture . It has a melting point of 151-152°C .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 3-(4-Chlorophenyl)azetidine hydrochloride serves as an intermediate in the synthesis and transformation of various chemically and medicinally significant compounds. Research has explored its utility in generating a broad array of azaheterocycles, which are central to developing new therapeutic agents, demonstrating the compound's versatility and importance in chemical synthesis.

  • Synthesis of Azaheterocycles : 3-(4-Chlorophenyl)azetidine hydrochloride is pivotal in synthesizing 2-aryl-3,3-dichloroazetidines, which are subsequently utilized to create diverse chemical structures through reactions with bases and sodium hydride, leading to the formation of aziridines and aroylaziridines. These transformations underscore the compound's role in generating novel azaheterocycles, which have applications in medicinal chemistry and drug development (Dejaegher, Mangelinckx, & de Kimpe, 2002).

  • Cholesterol Inhibition : A specific study focused on the synthesis and biological evaluation of 3-(4-chlorophenyl) bicyclic azetidin-2-one and its effectiveness as a cholesterol inhibitor in laboratory animals. This application highlights the potential therapeutic benefits of derivatives of 3-(4-Chlorophenyl)azetidine hydrochloride in treating cholesterol-related disorders (Salman & Magtoof, 2019).

  • Antimicrobial and Antitubercular Activities : The transformation of 3-(4-Chlorophenyl)azetidine hydrochloride into novel trihydroxy benzamido azetidin-2-one derivatives has been investigated for antimicrobial and antitubercular properties. These derivatives have shown promising results against various bacterial strains and tuberculosis, suggesting the compound's derivatives could contribute to new antimicrobial and antitubercular therapies (Ilango & Arunkumar, 2011).

  • Antiproliferative and Antimitotic Activity : Research into 3-chloro-β-lactams and 3,3-dichloro-β-lactams related to 3-(4-Chlorophenyl)azetidine hydrochloride has demonstrated significant antiproliferative effects in breast cancer cells. These compounds inhibit tubulin polymerization, suggesting their potential as lead compounds for developing new anticancer drugs (Malebari et al., 2021).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H315, H319, H335 . These indicate that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .

Future Directions

Azetidines, including 3-(4-Chlorophenyl)azetidine hydrochloride, are an important class of compounds in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(4-chlorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLBLWORDUSKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857190
Record name 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7606-31-7
Record name 3-(4-Chlorophenyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 5.2, except (4-chlorophenyl)boronic acid was used in place of (4-cyanophenyl)boronic acid. The title compound was obtained in 20% yield over two steps.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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